molecular formula C27H28N2O4 B12163564 Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12163564
M. Wt: 444.5 g/mol
InChI Key: CNPNLCDEPHHLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

  • **Oxidation

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H28N2O4/c1-3-32-27(31)21-17(2)33-26-19-12-6-5-11-18(19)25(30)23(22(21)26)24(20-13-7-8-14-28-20)29-15-9-4-10-16-29/h5-8,11-14,24,30H,3-4,9-10,15-16H2,1-2H3

InChI Key

CNPNLCDEPHHLAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=CC=N4)N5CCCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.